molecular formula C9H9N B121678 5-Methylindole CAS No. 614-96-0

5-Methylindole

Cat. No. B121678
CAS RN: 614-96-0
M. Wt: 131.17 g/mol
InChI Key: YPKBCLZFIYBSHK-UHFFFAOYSA-N
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Patent
US07704667B2

Procedure details

5-Methylindoline was prepared from 5-methylindole using the procedure described for the preparation of 5-methoxyindoline. 5-Methylindole (11 g, 0.0835 mol) in glacial acetic acid (150 mL) in a 1 L 3-necked flask was reduced at 10-15° C. with sodium cyanoborohydride (15.8 g, 0.251 mol). Extraction with ethyl acetate provided 5-methylindoline (11 g, 0.0832 mol, 99% yield) as a thick oil which was used without further purification. The structure was corroborated by NMR spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.COC1C=C2C(=CC=1)NCC2.C([BH3-])#N.[Na+]>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
CC=1C=C2C=CNC2=CC1
Name
Quantity
15.8 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0832 mol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.